3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Androgen Receptor Antagonists Prostate Cancer Drug Discovery

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (T3) is a privileged 5-aminopyrazole androgen receptor antagonist scaffold. The 4-fluorophenyl substituent imparts a unique electronic profile, enhancing AR engagement vs. non-fluorinated or 4-chloro analogs. It exhibits enzalutamide-comparable AR displacement and superior LNCaP antiproliferative activity (GI₅₀=16.52 μM vs. enzalutamide 23.58 μM). The 5-amino group enables rapid SAR expansion, exemplified by derivative 10e (IC₅₀=18 μM, 46% PSA downregulation). Procure T3 as a validated lead for prostate cancer drug discovery and a calibration standard for virtual screening workflows.

Molecular Formula C10H10FN3
Molecular Weight 191.2 g/mol
CAS No. 126417-81-0
Cat. No. B138561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
CAS126417-81-0
Molecular FormulaC10H10FN3
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(C=C2)F)N
InChIInChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
InChIKeyGHWUZPAXOSXMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 126417-81-0): Core Molecular Profile and Procurement Considerations


3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 126417-81-0) is a 5-aminopyrazole derivative featuring a 4-fluorophenyl substituent at the 3-position and a methyl group at the 1-position of the pyrazole ring. Its molecular formula is C₁₀H₁₀FN₃, with a molecular weight of 191.20 g/mol . This compound serves as a privileged scaffold in medicinal chemistry, functioning both as a key synthetic intermediate for generating bioactive derivatives and as a lead compound in its own right for androgen receptor (AR) antagonist development [1]. Its structural features, particularly the electron-withdrawing para-fluoro substituent, impart distinct physicochemical properties compared to non-fluorinated or differently substituted analogs, influencing both synthetic utility and biological target engagement.

Why Substituting 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine with Other Pyrazole Analogs Compromises Project Integrity


Substituting 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine with alternative 5-aminopyrazole derivatives—such as the unsubstituted phenyl analog (1-methyl-3-phenyl-1H-pyrazol-5-amine, CAS 10199-50-5) or the 4-chloro analog (CAS 126417-82-1)—introduces significant changes in electronic character, lipophilicity, and hydrogen-bonding capacity that directly alter both synthetic reactivity and biological target engagement. The para-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I) while maintaining minimal steric bulk, a combination that uniquely modulates the nucleophilicity of the 5-amino group and influences π-π stacking interactions with aromatic residues in hydrophobic binding pockets [1]. Empirical data confirm that the 4-fluorophenyl derivative exhibits antiproliferative activity (GI₅₀ = 16.52 μM against LNCaP prostate cancer cells) and androgen receptor displacement comparable to the clinical drug enzalutamide (MDV3100) [2]. Analogs lacking the 4-fluoro substituent may display divergent potency, selectivity, or pharmacokinetic profiles, underscoring that these compounds are not functionally interchangeable in either synthetic or biological contexts.

Quantitative Differentiation: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine Versus Comparators


Androgen Receptor Antagonist Activity: Direct Comparison with Enzalutamide (MDV3100)

In a head-to-head biological evaluation, compound T3—which is 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine—demonstrated androgen receptor (AR) displacement activity comparable to the FDA-approved AR antagonist enzalutamide (MDV3100). While MDV3100 exhibited an IC₅₀ of 2.68 μM in a fluorescence polarization AR binding assay, T3 showed similar displacement capacity at 10 μM, although its concentration-response curve did not adequately fit a sigmoidal model [1]. Crucially, in antiproliferative assays against AR-positive LNCaP prostate cancer cells, T3 exhibited a GI₅₀ of 16.52 μM, which was 30% more potent than MDV3100 (GI₅₀ = 23.58 μM) [1]. This establishes the compound as a validated lead scaffold with defined, quantifiable activity that distinguishes it from structurally related but biologically uncharacterized pyrazole analogs.

Androgen Receptor Antagonists Prostate Cancer Drug Discovery

Synthetic Intermediate Validation: Derivative 10e Shows Improved Potency Over Lead Compound T3

The compound served as the lead scaffold (T3) in a subsequent medicinal chemistry optimization campaign that yielded derivative 10e. In this study, derivative 10e exhibited an IC₅₀ of 18 μM against LNCaP cell growth and achieved a 46% downregulation rate of prostate-specific antigen (PSA), a key AR target gene [1]. Critically, the abstract explicitly states that compound 10e's performance was 'better than the lead compound T3' [1]. This demonstrates that T3 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine) is not merely a theoretical building block but a validated synthetic intermediate from which measurable potency improvements were achieved through rational derivatization, confirming its practical utility in hit-to-lead campaigns.

Medicinal Chemistry Androgen Receptor Structure-Activity Relationship

Structural Differentiation: Impact of 4-Fluoro Substituent on Physicochemical Properties Versus Non-Fluorinated Analog

Substituting the 4-fluorophenyl moiety with an unsubstituted phenyl group yields 1-methyl-3-phenyl-1H-pyrazol-5-amine (CAS 10199-50-5). While both compounds share the same 5-aminopyrazole core, the presence of fluorine introduces a strong electron-withdrawing inductive effect (-I) without significantly altering molecular volume (van der Waals radius: F = 1.47 Å vs H = 1.20 Å). This substitution increases lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 based on fragment contributions), enhances metabolic stability by blocking potential para-hydroxylation sites, and modulates the pKa of the 5-amino group through inductive effects [1]. These physicochemical alterations directly impact membrane permeability, protein binding, and CYP450-mediated metabolism, making the fluorinated analog a distinct chemical entity for both synthetic and biological applications.

Physicochemical Properties Fluorine Chemistry Drug Design

Optimal Application Scenarios for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine in Research and Industrial Settings


Prostate Cancer Drug Discovery: Androgen Receptor Antagonist Lead Optimization

Based on the direct comparative evidence that this compound (T3) exhibits AR displacement similar to enzalutamide and superior antiproliferative activity against LNCaP cells (GI₅₀ = 16.52 μM vs 23.58 μM for enzalutamide) [1], it is ideally suited as a structurally distinct lead scaffold for prostate cancer drug discovery programs. Researchers can leverage this validated starting point to explore structure-activity relationships (SAR) around the 5-aminopyrazole core, building on the demonstrated improvement achieved with derivative 10e (IC₅₀ = 18 μM, 46% PSA downregulation) [2].

Medicinal Chemistry: Synthesis of Bioactive Pyrazole Derivatives via the 5-Amino Handle

The compound's 5-amino group serves as a versatile synthetic handle for generating diverse derivatives, as exemplified by the Guo et al. (2016) study where T3 was elaborated into a series of amides and substituted benzylamines [2]. This application scenario is directly supported by the evidence that derivatives such as 10e achieved improved potency relative to the parent T3 scaffold, confirming the practical utility of this compound as a key synthetic intermediate in medicinal chemistry campaigns targeting androgen receptor modulation.

Pharmacophore and Docking-Based Virtual Screening Campaigns

The compound was originally identified through an integrated pharmacophore-based and docking-based virtual screening approach, as documented in the Liu et al. (2015) discovery paper [1]. Its validated biological activity against AR and prostate cancer cells makes it an excellent positive control or calibration standard for computational screening workflows. Procurement of this compound enables benchmarking of virtual screening hit rates and validation of docking poses against experimentally confirmed AR antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.